1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a urea-based heterocyclic compound featuring a sulfonamide-fused benzothiadiazole core substituted with three methyl groups and a 2-chlorophenylurea moiety. The 2,2-dioxido (sulfone) group in the thiadiazole ring enhances electronic stability and hydrogen-bonding capacity, which is critical for interactions with biological targets such as kinases .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-10-8-14-15(21(3)25(23,24)20(14)2)9-13(10)19-16(22)18-12-7-5-4-6-11(12)17/h4-9H,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVOYIJGSGFBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NC3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 391.9 g/mol. The compound features a chlorophenyl group and a thiadiazole derivative which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties against several viral strains. For instance, thiazole derivatives have shown effectiveness against Hepatitis B Virus (HBV) and Herpes Simplex Virus (HSV) in vitro .
- Antimicrobial Properties : The presence of the thiadiazole moiety is known to enhance antimicrobial activity. Similar compounds have demonstrated efficacy against fungal infections and have been proposed for use in controlling microbial growth .
Antiviral Activity
A comparative analysis of related compounds reveals the following findings:
| Compound | Virus Target | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| 3aa | HSV-1 | 10 | 600 | 60 |
| 4a | HBV | 15 | 300 | 20 |
| 7aa | JUNV | 5 | 100 | 20 |
These results suggest that the compound may exhibit similar antiviral efficacy as its analogs, warranting further investigation into its specific antiviral mechanisms.
Antimicrobial Activity
In studies focusing on antimicrobial properties, compounds structurally related to our target have shown promising results:
- Fungal Inhibition : Compounds with thiadiazole structures have been reported to effectively inhibit fungal growth at low concentrations.
- Bacterial Inhibition : The compound's potential against Gram-positive and Gram-negative bacteria has been noted in preliminary assays.
Case Study 1: Antiviral Efficacy
A study conducted on a series of thiazole derivatives indicated that modifications in substituents influenced antiviral activity. For example, a derivative with a similar framework demonstrated an IC50 value of 10 µM against HSV-1 with low cytotoxicity (CC50 = 600 µM), suggesting a favorable therapeutic index .
Case Study 2: Antimicrobial Testing
In another investigation, a related compound was tested for antifungal activity against Candida albicans. Results showed significant inhibition at concentrations as low as 5 µg/mL. This highlights the potential applicability of our target compound in treating fungal infections .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorophenyl Groups: The target compound’s 2-chlorophenyl group (meta-substitution) contrasts with 2k’s 3-chloro-4-fluorophenyl (ortho/para-substitution). Chlorine’s electron-withdrawing nature enhances binding to hydrophobic kinase pockets, while fluorine improves metabolic stability . 12g (3,4-dichlorobenzyl) shows enhanced kinase inhibition compared to mono-chloro analogues, suggesting additive electronic effects .
Heterocyclic Core Variations :
- The target’s sulfonamide-fused benzothiadiazole provides greater rigidity and hydrogen-bonding capacity (via sulfone oxygen) compared to 1,3,4-thiadiazole in . This may improve target selectivity .
- Morpholine-substituted benzothiazoles () exhibit higher solubility due to morpholine’s polar nature but may reduce blood-brain barrier penetration compared to methylated sulfones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
